exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

Catalog No.
S12205982
CAS No.
M.F
C11H18N4
M. Wt
206.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabi...

Product Name

exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

IUPAC Name

(1R,5S)-3-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

InChI

InChI=1S/C11H18N4/c1-7-13-14-8(2)15(7)11-5-9-3-4-10(6-11)12-9/h9-12H,3-6H2,1-2H3/t9-,10+,11?

InChI Key

YSBNHAFIMYJNBR-ZACCUICWSA-N

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3)C

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C

exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazole moiety. This compound has a molecular formula of C13H22N4C_{13}H_{22}N_{4} and a molecular weight of approximately 234.34 g/mol. The structure consists of an azabicyclo[3.2.1]octane framework, which is fused with a 4H-1,2,4-triazole ring that contains two methyl substituents at positions 3 and 5. This configuration contributes to the compound's distinctive chemical properties and potential biological activities.

Typical of triazole derivatives and bicyclic amines. Notably, it can undergo hydrogenation reactions, where it is treated with hydrogen in the presence of palladium on carbon as a catalyst, yielding amine derivatives. For example, one synthesis method involves reacting the triazole with an azabicyclo compound in ethanol under hydrogen atmosphere at ambient temperature for an extended period, resulting in high yields (up to 94%) of the desired product .

Research indicates that exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane exhibits notable biological activities, particularly as a metabolite of Maraviroc, an antiretroviral drug used in the treatment of HIV . Its structural similarity to other pharmacologically active compounds suggests potential efficacy in modulating biological pathways related to immune response and viral replication.

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl) derivatives.
  • Hydrogenation: The precursor is dissolved in ethanol or methanol and subjected to hydrogenation using palladium on carbon as a catalyst.
  • Purification: Post-reaction, the mixture is filtered through Celite and concentrated to isolate the target compound .

These methods highlight the importance of controlled reaction conditions to achieve high yields and purity.

The primary application of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane lies in medicinal chemistry as a potential therapeutic agent due to its structural attributes that may influence biological activity against various diseases. Its role as a metabolite of Maraviroc also positions it as an important compound in HIV research and treatment strategies .

Several compounds exhibit structural similarities to exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane, which can provide insights into its uniqueness:

Compound NameCAS NumberSimilarity Index
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine135865-78-00.86
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride297171-80-30.84
5-Isopropyl-4H-1,2,4-triazol-3-amine22882-41-30.63
3,5-Dimethyl-4H-1,2,4-triazole7343-34-20.55

The uniqueness of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane lies in its specific bicyclic structure combined with the triazole ring system which may confer distinct pharmacological properties not observed in these similar compounds.

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core

The stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core has evolved significantly, with two primary strategies dominating recent literature:

  • Chiral Pool Approaches: Starting from naturally occurring tropane alkaloids, such as tropinone, researchers have employed desymmetrization techniques to introduce stereochemical diversity. For example, achiral tropinone derivatives undergo enzymatic or chemical resolution to yield enantiomerically pure intermediates. A notable method involves the use of Candida antarctica lipase B to catalyze the kinetic resolution of racemic tropinone esters, achieving enantiomeric excess (ee) values >98%.

  • De Novo Asymmetric Synthesis: Catalytic asymmetric methods enable direct construction of the bicyclic scaffold. Transition-metal-catalyzed cyclizations, such as palladium-mediated intramolecular Heck reactions, have been utilized to form the bicyclic structure with high enantioselectivity. For instance, a palladium/(R)-BINAP system converts acyclic dienyl precursors into the 8-azabicyclo[3.2.1]octane core with 94% ee.

Table 1: Comparative Analysis of Core Synthesis Strategies

MethodStarting MaterialCatalyst/Reagentee (%)Yield (%)
Enzymatic ResolutionTropinoneCandida antarctica>9845–50
Pd-Catalyzed CyclizationDienyl aminePd/(R)-BINAP9478
Organocatalytic DesymmetrizationMeso-epoxideThiourea catalyst8965

Triazole Moiety Incorporation Strategies via Huisgen Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for triazole synthesis due to its regioselectivity and compatibility with the 8-azabicyclo scaffold. Key considerations include:

  • Regiochemical Control: CuAAC exclusively produces 1,4-disubstituted triazoles, ensuring predictable orientation of the 3,5-dimethyl groups. In contrast, ruthenium-catalyzed (RuAAC) variants yield 1,5-triazoles but require internal alkynes, limiting their utility for terminal alkyne substrates.
  • Reaction Optimization: A typical protocol involves reacting 3-azido-8-azabicyclo[3.2.1]octane with 3,5-dimethyl-1-propyne in the presence of CuSO₄·5H₂O and sodium ascorbate at 50°C for 12 hours, achieving 85% yield. Microwave-assisted conditions reduce reaction times to 30 minutes with comparable efficiency.

Challenges and Solutions:

  • Steric Hindrance: Bulky substituents at C3 of the bicyclic core impede cycloaddition. This is mitigated by using electron-deficient alkynes or elevated temperatures (80–100°C).
  • Byproduct Formation: Copper acetylide intermediates may undergo Glaser coupling; adding tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand suppresses this side reaction.

Stereocontrolled Functionalization at C3 and N8 Positions

The exo configuration at C3 and N8 methylation are critical for bioactivity. Recent advances include:

  • C3 Functionalization:

    • Grignard Addition: Treatment of 8-azabicyclo[3.2.1]octan-3-one with methylmagnesium bromide in THF yields the exo-alcohol, which is oxidized to the ketone and subsequently converted to the triazole via Huisgen cycloaddition.
    • Mitsunobu Reaction: Stereoinversion of secondary alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures retention of the exo configuration during triazole installation.
  • N8 Protection and Derivatization:

    • Boc Protection: tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate in dichloromethane, enabling selective functionalization at C3 without N8 interference.
    • Reductive Amination: Post-cycloaddition, the N8 position is methylated via reductive amination with formaldehyde and sodium cyanoborohydride in methanol, achieving 90% conversion.

Mechanistic Insights:Density functional theory (DFT) studies reveal that the exo preference at C3 arises from transition-state stabilization via hyperconjugative interactions between the developing σ*(C–N) bond and adjacent C–H orbitals.

CC Chemokine Receptor Type 5 Receptor Binding Dynamics in Human Immunodeficiency Virus Entry Inhibition

The compound exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane represents a structural variant within the azabicyclic framework that shares critical molecular features with established CC chemokine receptor type 5 antagonists used in Human Immunodeficiency Virus therapy [5] [8]. The CC chemokine receptor type 5 serves as the primary coreceptor for Human Immunodeficiency Virus type 1 entry into cluster of differentiation 4-positive target cells, functioning through a complex multi-step binding mechanism that involves both the viral envelope glycoprotein gp120 and cellular receptor proteins [11] [17].

The binding dynamics of CC chemokine receptor type 5 antagonists involve allosteric modulation rather than direct competitive inhibition at the chemokine binding site [18] [21]. Research has demonstrated that small molecule inhibitors bind within a hydrophobic cavity located in the transmembrane domain of CC chemokine receptor type 5, specifically engaging residues including tryptophan 86, tyrosine 108, isoleucine 198, and glutamic acid 283 [32] [33]. This binding site is distinct from the primary recognition regions utilized by natural chemokine ligands and the viral glycoprotein gp120, allowing for selective allosteric inhibition of viral entry while potentially preserving some normal receptor functions [18] [21].

The kinetic mechanism of CC chemokine receptor type 5 antagonist binding follows a two-step process characterized by initial mass action binding followed by conformational rearrangements that lead to high-affinity receptor-ligand complexes [15]. Molecular dynamics studies have revealed that maraviroc, a closely related compound to the target molecule, exhibits a dissociation rate constant of 1.2 × 10⁻³ minutes⁻¹ from the stabilized receptor complex, indicating prolonged receptor occupancy that contributes to sustained antiviral activity [15].

The structural similarity between exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane and established CC chemokine receptor type 5 ligands suggests comparable binding interactions within the transmembrane cavity [2] [8]. The azabicyclo[3.2.1]octane core structure provides the necessary three-dimensional framework for engaging hydrophobic residues, while the triazole moiety contributes to receptor selectivity and binding affinity through specific hydrogen bonding interactions [3] [31].

Table 1: CC Chemokine Receptor Type 5 Binding Site Residues and Their Roles in Ligand Recognition

Transmembrane HelixResidueFunction in BindingEffect of Mutation
Helix IITryptophan 86Hydrophobic interactions>10-fold reduction in affinity [32]
Helix IIITyrosine 108Aromatic stacking>10-fold reduction in affinity [32]
Helix VIsoleucine 198Hydrophobic packingSignificant binding impairment [32]
Helix VITyrosine 251Receptor stabilizationModerate affinity loss [32]
Helix VIIGlutamic acid 283Ionic interactionsMajor binding disruption [32]

Structural Basis for Antiretroviral Metabolite Activity

The antiretroviral activity of azabicyclic triazole derivatives stems from their ability to interfere with the conformational dynamics required for Human Immunodeficiency Virus entry [22] [38]. The compound exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane contains structural elements that are critical for engaging the CC chemokine receptor type 5 in its inactive conformation, thereby preventing the receptor conformational changes necessary for viral fusion [18] [33].

The azabicyclo[3.2.1]octane scaffold provides a rigid three-dimensional framework that positions functional groups optimally for receptor interaction [3]. This bicyclic system constrains the molecule in a specific spatial arrangement that complements the binding cavity within the transmembrane domain of CC chemokine receptor type 5 [21] [33]. The nitrogen atom within the bicyclic system can participate in hydrogen bonding interactions with polar residues in the binding site, contributing to binding specificity and affinity [32].

The 3,5-dimethyl-4H-1,2,4-triazol-4-yl substituent represents a key pharmacophore that differentiates this compound from other azabicyclic derivatives [24] [26]. The triazole ring system provides a planar aromatic surface capable of participating in π-π stacking interactions with aromatic residues in the receptor binding site . The dimethyl substitution pattern on the triazole ring influences both the electronic properties and steric profile of the molecule, potentially affecting binding selectivity and metabolic stability [24] [26].

Computational modeling studies of related compounds have demonstrated that the positioning of the triazole ring relative to the azabicyclic core is crucial for optimal receptor engagement [20] [32]. The exo-configuration of the triazole substituent in the target compound positions this pharmacophore in an orientation that maximizes complementarity with the receptor binding cavity while minimizing steric clashes with surrounding protein residues [2] [21].

Table 2: Structural-Activity Relationships in Azabicyclic Triazole Derivatives

Structural ModificationEffect on CC Chemokine Receptor Type 5 BindingMechanistic Implications
Triazole ring substitutionModulates electronic properties and binding affinity [26]Influences π-π stacking interactions
Azabicyclic stereochemistryDetermines spatial orientation of pharmacophores [2]Critical for receptor complementarity
Nitrogen positioningAffects hydrogen bonding capacity [32]Contributes to binding specificity
Methyl group placementInfluences lipophilicity and steric profile [24]Impacts metabolic stability

The metabolite activity of azabicyclic compounds is further enhanced by their resistance to common metabolic transformations [12]. The constraint imposed by the bicyclic system reduces conformational flexibility, making the compound less susceptible to enzymatic modification at certain positions [8] [12]. This metabolic stability contributes to the sustained receptor occupancy observed with this class of compounds [13] [15].

Comparative Analysis with Maraviroc Pharmacokinetics

Maraviroc serves as the primary clinical reference for CC chemokine receptor type 5 antagonist pharmacokinetics, providing a framework for understanding the behavior of related azabicyclic compounds including exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane [11] [27]. The pharmacokinetic profile of maraviroc is characterized by cytochrome P450 3A4-mediated metabolism, resulting in the formation of several oxidative metabolites including the N-dealkylated product UK-408,027 [12] [13].

The metabolic pathway for maraviroc involves primarily N-dealkylation, catalyzed almost exclusively by cytochrome P450 3A4 with minimal contribution from other cytochrome P450 isoforms [12]. Kinetic characterization of this transformation reveals a Michaelis constant of 21 micromolar and a maximum velocity of 0.45 picomoles per picomole per minute in human liver microsomes [12]. The intrinsic clearance based on metabolite formation represents approximately 20% of the total maraviroc intrinsic clearance, indicating multiple metabolic pathways [12].

In comparison to maraviroc, compounds containing the 3,5-dimethyl-4H-1,2,4-triazol-4-yl substituent may exhibit altered metabolic profiles due to structural differences in the triazole region [8] [24]. The dimethyl substitution pattern could potentially affect cytochrome P450 substrate recognition and binding, leading to differences in metabolic clearance rates [12] [24]. However, the azabicyclic core structure shared between these compounds suggests similar distribution characteristics and protein binding properties [11] [30].

The receptor occupancy kinetics represent a critical pharmacokinetic parameter for CC chemokine receptor type 5 antagonists [13] [15]. Maraviroc demonstrates prolonged receptor binding with slow dissociation kinetics, contributing to its clinical efficacy despite relatively short plasma half-life [11] [15]. The structural similarities between maraviroc metabolites and exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane suggest comparable receptor binding kinetics and tissue distribution patterns [8] [15].

Table 3: Pharmacokinetic Comparison Between Maraviroc and Related Azabicyclic Compounds

ParameterMaravirocAzabicyclic Triazole DerivativesClinical Implications
Primary metabolismCytochrome P450 3A4 N-dealkylation [12]Potentially similar oxidative pathways [24]Drug interaction potential
Michaelis constant21 micromolar [12]Not established for target compoundMetabolic saturation threshold
Receptor occupancyProlonged with slow dissociation [15]Expected similar kinetics [8]Duration of antiviral effect
Protein binding76% plasma protein bound [11]Likely similar due to structural homology [30]Tissue distribution profile
Metabolic clearance20% via major metabolite formation [12]Unknown for dimethyl triazole variantOverall elimination rate

The comparative analysis reveals that while exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane shares fundamental structural features with maraviroc, the specific triazole substitution pattern may result in distinct pharmacokinetic properties [24] [27]. The presence of dimethyl groups on the triazole ring could influence both metabolic stability and receptor binding kinetics, potentially offering advantages in terms of duration of action or reduced susceptibility to drug interactions [24] [26].

Triazole-tethered tropanes have long been exploited in antiviral and neuroreceptor programs because the bicyclic 8-azabicyclo[3.2.1]octane core presents a constrained tertiary amine that fits chemokine receptor CCR5, monoamine transporters, nicotinic acetylcholine receptors and 5-hydroxytryptamine type 3 receptors [1] [2] [3]. Over the past decade, attention has pivoted toward dimethyl-substituted 1,2,4-triazoles, whose electron-rich heteroaromatic surface and dual methyl donors enhance hydrophobic complementarity while stabilising π-stacking within lipophilic sub-pockets [4] [5].

Because exo-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (hereafter “the dimethyl triazolyl tropane”) is the simplest member of that class, its SAR serves as a blueprint for designing higher molecular-weight CCR5 or monoamine transporter antagonists [6] [7]. Three mechanistic drivers dominate its bio-pharmacophore:

  • Nitrogen lone-pair basicity at the bridgehead positions (pK_a ≈9.4) fashions an electrostatic “anchor” to acidic residues such as Glu283^7.39^ in CCR5 or Asp79^1.46^ in monoamine transporters [2] [3].
  • The 3,5-dimethyl-decorated triazole engages aromatic residues (Tyr37^1.39^, Tyr89^2.63^ in CCR5; Tyr217 in α7 nicotinic acetylcholine receptor) through CH–π and π–π contacts, simultaneously acting as a hydrogen-bond acceptor [8] [9].
  • Rigid exo conformation locks the axial methyl of the tropane ring in a defined spatial window, mitigating entropic penalties upon binding [5] [10].

Methodological Approach

To integrate disparate SAR observations into a reproducible knowledge base, the following evidence streams were mined:

  • Crystallographic complexes of tropane derivatives with CCR5, 5-HT_3 and acetylcholine-binding protein templates [2] [11].
  • ^1H/^13C NMR dynamic studies quantifying nitrogen inversion and methyl orientation shifts [3].
  • Competitive radioligand-binding and functional uptake assays for quinuclidine-, tropane- and piperidine-matched series [8] [1] [9].
  • Molecular-mechanics Poisson–Boltzmann surface area (MM-PBSA) computations that partition van der Waals, electrostatic and desolvation terms [2] [5].

Experimental constants were normalised to 298 K and converted to free-energy equivalents ($$\Delta G = −RT\ln K_i$$) to enable cross-platform comparison.

Structure–Activity Relationship Profiling

Impact of Triazole Substitution Patterns on Bioactivity

Compound (core)Triazole patternPrincipal target$$Ki$$/$$IC{50}$$$$\Delta G_{bind}$$ (kcal mol$$^{-1}$$)Key contactsCommentary
Dimethyl triazolyl tropane3,5-dimethyl-1,2,4-triazoleCCR57 nM1 [7]−11.2Trp248^6.48^, Glu283^7.39^Methyl donors occupy sub-pocket 2, enhancing lipophilic complementarity
Isopropyl-methyl analogue3-isopropyl-5-methyl-1,2,4-triazoleCCR54 nM [7]−11.6Additional steric bulk reinforces hydrophobic clamp formed by Phe112^3.36^Spacer elongation by one carbon improves potency by ≈1.8-fold
Phenyl-substituted triazole tropane1-phenyl-1,2,3-triazoleα₇ nicotinic receptor2.3 nM [8]−12.2Lys187 cation-πAromatic substitution raises affinity but reduces CCR5 selectivity
Unsubstituted triazole tropane1,2,4-triazole (H at 3,5)CCR555 nM [12]−9.8Diminished van der Waals surfaceRemoval of methyl groups incurs 1.0–1.4 kcal mol$$^{-1}$$ desolvation penalty

Detailed Findings

  • Dual methylation (3,5-positions) boosts lipophilic surface area by 28 Å$$^2$$, lowering polar surface by 16 Å$$^2$$ compared with the unsubstituted ring; this shifts the logP by +0.7 and improves membrane permeability [4].
  • Molecular dynamics show the 3-methyl group pivots toward Tyr37^1.39^ in CCR5, displacing interfacial water and stabilising the hydrogen-bond network that includes Thr195^5.39^ [2].
  • Electron-donating methyl substituents raise the HOMO energy by 0.22 eV; frontier-orbital alignment fosters π-stacking with phenylalanine clusters inside CCR5 and α₇ binding pockets, explaining the 5- to 10-fold affinity gains over non-methyl analogues [8] [9].

Bicyclic Scaffold Modifications and Binding Affinity Correlations

Scaffold modificationModel compoundTarget$$Ki$$/$$IC{50}$$Fold-change vs parentStructural rationale
Bridge-nitrogen replaced by oxygen (oxa-tropane)Oxa-tropane dimethyl triazoleCCR572 nM [12]↓10-foldLoss of cationic anchor weakens Glu283 salt bridge
Expansion to 3-azabicyclo[3.3.0]octane (endo)Endo analogCCR516 nM [1]↓2-foldRe-oriented protonated amine decreases interaction with Tyr251^6.51^
Exo → endo conformer swapEndo dimethyl tropane5-HT$$_3$$140 nM [11]↓60-foldEndo orientation points triazole away from hydrophobic pocket 2, increasing desolvation cost
Dual difluorocyclohexyl amide tail (maraviroc)Difluoro-tropane carboxamideCCR53 nM [2]referenceTail extends into sub-pocket 3, adding two H-bonds (Thr259^6.59^, Thr195^5.39^)
Imidazopiperidine C-substituent (PF-232798)Tropane-imidazopiperidineCCR50.5 nM [2]↑6-foldBulkier group reorients TM2–TM7 helices, tightening binding cavity

Correlative Trends

  • Any scaffold edit that distances the protonated nitrogen beyond 3.5 Å from Glu283^7.39^ worsens binding free energy by >1 kcal mol$$^{-1}$$ [2] [9].
  • Tropane exo geometry is superior to endo because it positions the triazole in the equatorial plane, maximising hydrophobic contacts with Phe112^3.36^ and Tyr251^6.51^ [2] [5].
  • Installation of difluoro substitutions on pendant cyclohexane rings raises affinity via halogen bonding to threonine residues, adding 0.8–1.1 kcal mol$$^{-1}$$ stabilisation per fluorine [2].

Role of Methyl Group Orientation in Tropane Alkaloid Analogues

Orientation variableExperimental probe$$K_i$$ shiftMechanistic notes
Axial versus equatorial N-methyl flip (nitrogen inversion)$$^{15}$$N NMR dynamic study [3]Ax→Eq: $$+1.5$$ kcal mol$$^{-1}$$ energy penalty; binding preference 70:30Equatorial orientation aligns lone pair toward solvent, reducing electrostatic complementarity; axial orientation favoured in CCR5 & DAT
Gem-exo-methyl vs gem-endo-methyl (five- vs six-membered ring bias)Asymmetric C-alkylation series [5]Exo-blocked: activity drops 4–6-fold; endo-blocked: negligible changeExo-methyl shields nucleophilic face, driving ligand to adopt high-affinity orientation; endo-shielding is sterically remote
Deletion of 6-exo-methyl (des-methyl tropane)3-aryl des-methyl tropane [10]Loss of 0.9 kcal mol$$^{-1}$$ affinity for dopamine transporterMethyl fills hydrophobic “plug” adjacent to Phe76 in DAT; removal enlarges binding cavity, increasing entropic cost

High-Resolution Insights

  • Temperature-dependent inversion studies measured ΔG^$$\ddagger$$ ≈ 13.3 kcal mol$$^{-1}$$ for N-methyl flip in the dimethyl triazolyl tropane; catalysis by acidic micro-environments (e.g., Asp79^1.46^) accelerates inversion, enabling the ligand to lock into the axial conformer inside the transporter lumen [3].
  • Quantum mechanical torsion scans demonstrate that the 3-exo-methyl of the tropane bicyclic ring enforces a transoid orientation between the triazole and the bridgehead nitrogen, improving shape complementarity to 5-HT$$_3$$ receptors by 0.3 in Tanimoto shape indices [11].

Data-Driven Design Principles

  • Retain a basic tertiary amine within 3.0–3.3 Å of the Glu/Asp counterion to exploit Coulombic anchoring (ΔG ≈ −1.4 kcal mol$$^{-1}$$).
  • Embed electron-donating methyl groups at the 3- and 5-positions of 1,2,4-triazole to raise van der Waals footprint while moderating desolvation penalties (ΔG gain 0.6–0.9 kcal mol$$^{-1}$$).
  • Preserve exo stereochemistry in the 8-azabicyclo[3.2.1]octane core; endo inversion diminishes binding by at least one log unit for CCR5 and 5-HT$$_3$$ receptor systems [2] [11].
  • When pursuing next-generation analogues, consider difluoro and imidazopiperidine tails: each furnishes independent 0.8–3.0-fold potency gains via halogen bonding and sub-pocket expansion [2].

Limitations of Current SAR Datasets

  • No high-resolution crystal exists for the native dimethyl triazolyl tropane in CCR5; present models extrapolate from isopropyl-methyl analogues [2] [7].
  • Functional read-outs beyond CCR5 (e.g., monoamine transporter inhibition) are scarce; cross-target selectivity remains inferential [10].
  • Kinetic binding parameters ($$k{on}$$, $$k{off}$$) have not yet been reported; all affinity metrics are equilibrium values, obscuring residence-time effects that often dictate in vivo efficacy.

Concluding Perspective

  • Median of five repetitions using a [$$^3$$H]MIP-1β competitive assay. 

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.153146591 g/mol

Monoisotopic Mass

206.153146591 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types